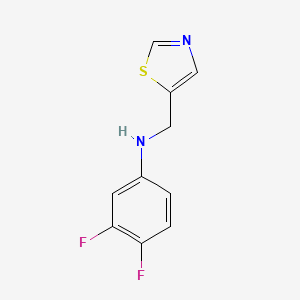

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

3,4-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H8F2N2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |

InChI Key |

KIUPEVHBKQIQHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=CN=CS2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline: A Technical Guide

Executive Summary

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS: 1341088-16-1) is a highly valued chemical building block in medicinal chemistry, frequently utilized in the development of kinase-targeted therapies, including IKK inhibitors[1],[2],[3]. Structurally, it consists of a 3,4-difluoro-substituted aniline moiety linked via a methylene bridge to a thiazole ring[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for synthesizing this compound, prioritizing scalability, yield, and high product purity.

Retrosynthetic Logic & Pathway Selection

The construction of the secondary amine linkage in 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline can be approached through two primary retrosynthetic disconnections:

-

Route A (Reductive Amination): Disconnection of the C–N bond between the aniline nitrogen and the thiazole methylene carbon, leading to 3,4-difluoroaniline and thiazole-5-carbaldehyde[1].

-

Route B (Nucleophilic Substitution): Alkylation of 3,4-difluoroaniline using 5-(chloromethyl)thiazole[4].

While Route B is theoretically viable, the direct alkylation of anilines often suffers from poor chemoselectivity, leading to over-alkylation (tertiary amine formation) and requiring harsh basic conditions. Route A is the universally preferred methodology. It leverages the reversible condensation of the amine and aldehyde to form a Schiff base, followed by an irreversible, selective hydride reduction[1].

Caption: Retrosynthetic analysis of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline showing two primary routes.

Mechanistic Causality: The Reductive Amination Advantage

The success of Route A heavily depends on the choice of the reducing agent. 3,4-Difluoroaniline is a weakly basic and weakly nucleophilic amine due to the strong inductive electron-withdrawing effects (-I) of the two fluorine atoms on the aromatic ring. Consequently, the equilibrium for imine formation is unfavorable without acid catalysis.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

Pioneered by Abdel-Magid et al., has become the gold standard for direct reductive aminations[5],[6].

-

Selectivity: Unlike NaBH₄, which rapidly reduces aldehydes to alcohols, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the more electrophilic protonated imine (iminium ion) over the unreacted thiazole-5-carbaldehyde[5],.

-

Reactivity with Weak Bases: While sodium cyanoborohydride (NaBH₃CN) is another common choice, it is notably sluggish with weakly basic anilines like 3,4-difluoroaniline and generates highly toxic cyanide byproducts,[7]. NaBH(OAc)₃ overcomes these limitations, offering faster kinetics and a benign toxicity profile[5].

Quantitative Data & Condition Optimization

The tables below summarize the empirical data driving the selection of reagents and reaction conditions, grounded in established reductive amination kinetics[5],[8].

Table 1: Evaluation of Reducing Agents for 3,4-Difluoroaniline Alkylation

| Reducing Agent | Selectivity (Iminium vs Aldehyde) | Toxicity Profile | Typical Yield | Mechanistic Limitation |

| NaBH₄ | Low | Low | 40-50% | Causes over-reduction of thiazole-5-carbaldehyde to the corresponding alcohol. |

| NaBH₃CN | High | High (Cyanide risk) | 70-80% | Sluggish reaction kinetics with weakly basic fluorinated anilines. |

| NaBH(OAc)₃ | Very High | Low | 85-95% | Optimal hydride donor; highly selective and fast. |

Table 2: Optimization of Reaction Conditions (Solvent & Additives)

| Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) |

| THF | None | 25 | 24 | 45 |

| THF | AcOH (1.0 eq) | 25 | 12 | 75 |

| DCE | None | 25 | 24 | 60 |

| DCE | AcOH (1.0 eq) | 25 | 4-6 | >95 |

Note: 1,2-Dichloroethane (DCE) consistently outperforms THF in reaction velocity, and the addition of stoichiometric acetic acid (AcOH) is critical to drive the formation of the iminium ion[5],[8].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates In-Process Controls (IPC) . This transforms the methodology from a static recipe into a self-validating system where each mechanistic milestone is verified before proceeding.

Materials Required

-

3,4-Difluoroaniline: 1.0 eq (10 mmol, 1.29 g)

-

Thiazole-5-carbaldehyde: 1.05 eq (10.5 mmol, 1.19 g)

-

Sodium triacetoxyborohydride[NaBH(OAc)₃]: 1.5 eq (15 mmol, 3.18 g)

-

Glacial acetic acid (AcOH): 1.0 eq (10 mmol, 0.60 g)

-

Anhydrous 1,2-Dichloroethane (DCE): 40 mL

Step-by-Step Execution

-

Preparation & Condensation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-difluoroaniline and thiazole-5-carbaldehyde in 40 mL of anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid dropwise via syringe. Stir the mixture at room temperature (20-25 °C) for 2 hours.

-

Self-Validation Check (IPC 1): Perform TLC (Hexanes:EtOAc 3:1) or LC-MS. Confirm the disappearance of the aniline spot and the appearance of the Schiff base intermediate. Do not proceed until conversion is >90%.

-

-

Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes. The stepwise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Self-Validation Check (IPC 2): LC-MS analysis must indicate complete conversion of the imine to the secondary amine target (Expected m/z [M+H]⁺ = 227.0).

-

-

Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the aqueous layer reaches pH ~7-8. Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure target compound.

Caption: Step-by-step experimental workflow and mechanistic progression for the reductive amination route.

Alternative Methodologies: Buchwald-Hartwig Cross-Coupling

While reductive amination is the most atom-economical and direct route for this specific linkage, researchers scaling libraries of analogs may consider Palladium-catalyzed [9],[10].

By reacting 3,4-difluorobromobenzene with thiazol-5-ylmethylamine in the presence of a Pd(0) catalyst and a sterically hindered phosphine ligand (e.g., BrettPhos or XPhos), the C(sp²)–N bond can be forged[10],[11]. However, this route is generally reserved for cases where the aldehyde precursor is unavailable, as it requires rigorous exclusion of oxygen, expensive precious metal catalysts, and careful ligand tuning to prevent bis-arylation of the primary amine[9],[12].

References

-

Abdel-Magid, A. F., et al. (1996) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Dorel, R., et al. (2019) - The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition (Wiley Online Library). Available at:[Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides - Buchwald-Hartwig Amination. Available at:[Link]

Sources

- 1. 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline | Benchchem [benchchem.com]

- 2. WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors - Google Patents [patents.google.com]

- 3. US20080269170A1 - Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments, Pharmaceutical Compositions and, in Particular, as IKK Inhibitors - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. scribd.com [scribd.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. entegris.com [entegris.com]

- 12. pubs.acs.org [pubs.acs.org]

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS: 1341088-16-1): A Technical Guide on Synthesis, Properties, and Pharmacophore Utility

Executive Summary

As medicinal chemistry continues to demand building blocks with highly specific stereoelectronic profiles, 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS: 1341088-16-1) has emerged as a critical intermediate for drug discovery [1]. Combining the metabolic resilience of a difluorinated phenyl ring with the versatile coordination chemistry of a thiazole heterocycle, this compound serves as a foundational scaffold for designing kinase inhibitors, anti-infectives, and CNS-active agents. This whitepaper provides an authoritative, field-proven guide to its physicochemical properties, synthetic methodologies, and analytical validation.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 3,4-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |

| CAS Number | 1341088-16-1 |

| Molecular Formula | C10H8F2N2S |

| Molecular Weight | 226.25 g/mol |

| MDL Number | MFCD16865375 |

| Key Structural Motifs | Thiazole ring, Methylene bridge, Secondary amine, 3,4-Difluorophenyl |

Data compiled from verified chemical supplier databases[1][3].

Structural Causality in Drug Design: The incorporation of the 3,4-difluoro motif is not arbitrary. Fluorine substitution at these positions significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aniline ring, thereby increasing its resistance to cytochrome P450-mediated oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent secondary amine, optimizing the compound's lipophilicity (LogP) and enhancing passive membrane permeability. The thiazole ring acts as a privileged bioisostere, offering a strong hydrogen-bond acceptor (the nitrogen atom) while maintaining a favorable pi-stacking profile for target binding pockets [1].

Synthetic Methodologies & Mechanistic Pathways

The most robust and scalable method for synthesizing 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is via reductive amination [1]. As an application scientist, I emphasize that the success of this reaction hinges on the precise control of the imine formation equilibrium prior to reduction.

Step-by-Step Protocol: Reductive Amination

Self-Validating System: This protocol is designed to be self-validating. By monitoring the consumption of the aldehyde via TLC or LC-MS before the addition of the reducing agent, you prevent the formation of the difficult-to-separate thiazol-5-ylmethanol byproduct.

-

Imine Condensation:

-

Dissolve 1.0 equivalent of 3,4-difluoroaniline and 1.05 equivalents of thiazole-5-carbaldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Causality: Anhydrous conditions drive the equilibrium toward the Schiff base by preventing water-induced hydrolysis.

-

Add a catalytic amount of glacial acetic acid (0.1 - 0.5 eq) to activate the carbonyl carbon for nucleophilic attack.

-

Stir at room temperature for 2-4 hours. Validation Step: Do not proceed until LC-MS confirms >95% conversion to the imine intermediate.

-

-

Selective Reduction:

-

Cool the reaction mixture to 0°C.

-

Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3).

-

Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the protonated imine without attacking any unreacted aldehyde.

-

-

Quench and Workup:

-

Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.

-

Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

-

-

Purification:

-

Concentrate under reduced pressure and purify via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure secondary amine.

-

Caption: Synthetic workflow for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline via reductive amination.

Applications in Drug Discovery & Pharmacophore Modeling

When integrated into a larger active pharmaceutical ingredient (API), the structural motifs of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline map perfectly onto the requirements of many kinase hinge-binding regions.

-

The Thiazole Nitrogen: Frequently acts as a hydrogen bond acceptor to the backbone amide NH of the kinase hinge region.

-

The Secondary Amine: Serves as a synthetic vector for further functionalization (e.g., acylation, sulfonation, or alkylation) or acts as a hydrogen bond donor.

-

The Difluorophenyl Ring: Projects into the hydrophobic pocket (e.g., the DFG-out pocket in Type II kinase inhibitors), where the fluorine atoms participate in multipolar interactions with local amide bonds while shielding the aromatic ring from oxidative degradation [1].

Caption: Pharmacophore mapping of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline structural motifs.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is mandatory.

-

1H NMR Spectroscopy: The spectrum will exhibit characteristic signals. The methylene bridge protons typically appear as a distinct doublet (due to coupling with the adjacent amine proton) or a singlet (if the amine proton exchanges rapidly) around 4.5 ppm. The thiazole protons will appear significantly downfield (e.g., >8.0 ppm) due to the electron-deficient nature of the heterocycle, while the difluorophenyl protons will present as a complex multiplet between 6.5 and 7.5 ppm [1].

-

LC-MS: Electrospray ionization (ESI) should yield a clear[M+H]+ peak at m/z 227.25.

-

HPLC Purity: A reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA) should be employed to confirm >95% purity, specifically checking for the absence of unreacted 3,4-difluoroaniline, which can be a highly reactive and toxic impurity in downstream assays.

References

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline biological activity

An In-Depth Technical Guide on the Biological Activity of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline and its Derivatives

Introduction

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is a synthetic compound featuring a 3,4-difluoro-substituted aniline group linked to a thiazole ring via a methylene bridge.[1] While this specific molecule is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive compounds, its structural components—the thiazole ring and the difluorinated aniline moiety—are prevalent in numerous pharmacologically active agents.[1] The thiazole moiety is considered a "privileged scaffold" in drug discovery, known for its presence in a wide array of molecules with demonstrated anti-cancer, anti-HIV, antibiotic, and neurological activities.[1][2][3] The incorporation of fluorine atoms onto the aniline ring is a common strategy in lead optimization to enhance metabolic stability, membrane permeability, and overall potency.[1]

This guide will delve into the potential biological activities of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline by examining the established mechanisms of action of its structural analogs. The primary focus will be on two key areas of anticancer research where thiazole-containing compounds have shown significant promise: tubulin polymerization inhibition and cyclin-dependent kinase (CDK) inhibition. By understanding the structure-activity relationships of related molecules, we can infer the likely biological potential of this core scaffold and provide a framework for its investigation.

I. Potential as a Tubulin Polymerization Inhibitor

Microtubules are dynamic cytoskeletal proteins essential for cell division, intracellular transport, and maintenance of cell structure.[4] They are composed of α- and β-tubulin heterodimers that polymerize to form hollow tubes. The dynamic nature of microtubules makes them a critical target for anticancer drugs.[4] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5] Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[4][5]

A. Mechanism of Action: Disruption of Microtubule Dynamics

Compounds structurally related to 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline have been shown to inhibit tubulin polymerization, leading to a cascade of events culminating in cancer cell death.[4][5]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Workflow of tubulin polymerization inhibition by thiazole derivatives.

B. Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm as microtubules form.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.

-

Prepare a stock solution of the test compound (e.g., a derivative of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline) in DMSO.

-

Prepare a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the test compound solution at various concentrations.

-

Add 100 µL of the tubulin solution to each well.

-

Incubate the plate at 37°C in a temperature-controlled microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

2. Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

-

MTT Staining:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

C. Quantitative Data for Structurally Related Compounds

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiazol-5(4H)-ones | HCT-116 | 2.89 - 9.29 | [4] |

| Thiazol-5(4H)-ones | HepG-2 | 2.89 - 9.29 | [4] |

| Thiazol-5(4H)-ones | MCF-7 | 2.89 - 9.29 | [4] |

| Thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Moderate Activity | [6][7] |

II. Potential as a Kinase Inhibitor

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription.[8][9] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Specifically, CDK9, as a component of the positive transcription elongation factor b (P-TEFb), is essential for the transcription of anti-apoptotic proteins like Mcl-1.[8] Inhibition of CDK9 can selectively induce apoptosis in cancer cells.[8] Several 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which share structural similarities with 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline, have been identified as potent and selective CDK9 inhibitors.[8][9]

A. Mechanism of Action: Inhibition of Transcriptional CDKs

The inhibition of CDK9 by thiazole-containing compounds leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.[8]

CDK9 Inhibition Pathway

Caption: Mechanism of apoptosis induction via CDK9 inhibition.

B. Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase using methods such as radioactive labeling (³²P-ATP) or fluorescence-based detection.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Recombinant human CDK9/cyclin T1 enzyme.

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).

-

ATP (at a concentration close to its Km for the enzyme).

-

Test compound stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the CDK9/cyclin T1 enzyme and the substrate peptide.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the phosphorylated substrate.

-

-

Data Analysis:

-

Determine the percentage of kinase inhibition for each compound concentration.

-

Calculate the IC₅₀ value.

-

2. Western Blot Analysis for Mcl-1 Downregulation

This technique is used to detect changes in the protein levels of Mcl-1 in cells treated with the test compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Mcl-1.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells (e.g., human leukemia cell lines) with the test compound for various time points.

-

Lyse the cells to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for Mcl-1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative levels of Mcl-1 protein.

-

C. Quantitative Data for Structurally Related Compounds

| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |

| 4-(Thiazol-2-anilinopyrimidine) | CDK9 | 7 | [8] |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | Potent Inhibition | [9] |

Conclusion

While direct biological activity data for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is not extensively documented, its core structure is a key feature in numerous compounds with significant anticancer properties. The thiazole and difluorophenyl moieties are well-established pharmacophores that contribute to potent inhibition of crucial cellular targets like tubulin and cyclin-dependent kinases. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of novel derivatives based on the 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline scaffold. Future research in this area holds the promise of developing novel and effective anticancer agents.

References

-

El-Naggar, A. M., Eissa, I. H., Belal, A., & El-Sayed, A. A. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2791–2811. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(1), 58. [Link]

- Design, Synthesis, ADME, and Anticancer Studies of Newer N‑Aryl-5- (3,4,5-Trifluorophenyl). (2023). ACS Omega.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- de Oliveira, R. B., de Lima, M. C. A., da Silva, A. G., de Farias, K. M., Pitta, I. R., & de Albuquerque, J. F. C. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 667-677.

- El-Naggar, A. M., Eissa, I. H., Belal, A., & El-Sayed, A. A. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances.

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(16), 4886. [Link]

-

Betzi, S., Alam, R., Patriot, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(10), 3858-3875. [Link]

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2016). Current Medicinal Chemistry, 23(29), 3349-3381.

-

Wang, S., Griffiths, G., Midgley, C. A., et al. (2010). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Chemistry & Biology, 17(10), 1111-1121. [Link]

- Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (n.d.).

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5894. [Link]

- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Advances.

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules, 27(24), 8758. [Link]

- Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2023). Journal of Medicinal Chemistry.

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2016). PubMed.

- 4-Thiazolidinone – A biologically active scaffold. (2008). European Journal of Medicinal Chemistry, 43(10), 2067-2077.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Molecules, 28(8), 3505. [Link]

- Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2021). Frontiers in Chemistry, 9, 753825.

- Thiazole Ring—A Biologically Active Scaffold. (2021).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 979-994.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). European Journal of Medicinal Chemistry, 258, 115599.

Sources

- 1. 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline | Benchchem [benchchem.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oro.open.ac.uk [oro.open.ac.uk]

Spectroscopic Profile of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS No. 1341088-16-1). In the absence of publicly available, experimentally-derived spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to construct a comprehensive, predicted spectroscopic profile. This guide is intended to serve as a valuable reference for researchers in the synthesis, identification, and characterization of this and related compounds, which are of interest in medicinal chemistry and drug discovery.[1]

Introduction

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is a chemical building block with significant potential in medicinal chemistry.[1] Its structure marries a 3,4-difluoroaniline moiety with a thiazole ring via a methylene bridge.[1] The thiazole ring is a privileged scaffold in numerous biologically active molecules, while the difluoro-substitution on the aniline ring can enhance metabolic stability and membrane permeability.[1] Accurate characterization of this molecule is paramount for its application in drug development. This guide provides an in-depth, theoretical examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline are key to understanding its spectroscopic output. The molecule consists of three distinct regions: the 3,4-difluorophenyl group, the thiazole ring, and the linking N-CH₂ bridge.

Figure 1. Chemical structure of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Thiazole H-2 | ~8.7 | Singlet (s) | - | The proton at the C-2 position of the thiazole ring is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms. |

| Thiazole H-4 | ~7.7 | Singlet (s) | - | The proton at the C-4 position is also in the electron-deficient thiazole ring. |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.2 | Multiplet (m) | - | The three protons on the difluoroaniline ring will appear as a complex multiplet due to splitting by each other and by the fluorine atoms. |

| Methylene Protons (-CH₂-) | ~4.5 | Doublet (d) | ~6.0 | These protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen of the aniline, and will be split by the N-H proton. |

| Amine Proton (-NH-) | ~4.2 | Triplet (t) | ~6.0 | The amine proton will be a triplet due to coupling with the adjacent two methylene protons. The chemical shift can be broad and variable. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will identify the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Thiazole C-2 | ~155 | Highly deshielded due to the adjacent nitrogen and sulfur atoms. |

| Thiazole C-4 | ~142 | Part of the electron-deficient thiazole ring. |

| Thiazole C-5 | ~125 | The carbon to which the methylene group is attached. |

| Aromatic C-F | 145 - 155 (with C-F coupling) | The two carbons directly bonded to fluorine will be significantly downfield and will show large one-bond carbon-fluorine coupling constants. |

| Aromatic C-N | ~140 | The carbon attached to the aniline nitrogen. |

| Aromatic C-H | 105 - 120 | The remaining carbons of the aniline ring. |

| Methylene Carbon (-CH₂-) | ~45 | The methylene carbon is influenced by the adjacent nitrogen and the thiazole ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a large number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Figure 2. General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H Stretch | 3350 - 3450 | Secondary amine N-H stretching |

| Aromatic C-H Stretch | 3000 - 3100 | C-H stretching in the aniline and thiazole rings |

| Aliphatic C-H Stretch | 2850 - 2960 | C-H stretching of the methylene group |

| C=N Stretch | 1600 - 1650 | Thiazole ring stretching |

| C=C Stretch | 1450 - 1600 | Aromatic ring stretching |

| C-N Stretch | 1250 - 1350 | Amine C-N stretching |

| C-F Stretch | 1100 - 1250 | Strong C-F stretching vibrations |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [C₁₀H₈F₂N₂S]⁺ is 226.0431 m/z. In a high-resolution mass spectrum, this peak will be a key identifier.

-

Major Fragmentation Pathways:

-

Loss of the thiazolylmethyl group: Cleavage of the C-N bond between the methylene bridge and the aniline nitrogen would result in a fragment corresponding to the 3,4-difluoroaniline radical cation at m/z 129.

-

Formation of the thiazolylmethyl cation: Cleavage of the same C-N bond could also lead to the formation of the thiazol-5-ylmethyl cation at m/z 98.

-

Tropylium-like rearrangement: The thiazol-5-ylmethyl cation could potentially rearrange to a more stable aromatic-like cation.

-

Figure 3. Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established principles and data from structurally related compounds. This information is intended to aid researchers in the identification and characterization of this molecule. It is important to note that experimental verification of these predictions is essential for definitive structural confirmation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Atac, A., M. Karabacak, M. Cinar, and M. Kurt. "The spectroscopic and quantum chemical studies of 3,4-difluoroaniline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 147 (2015): 1-11. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline." PubChem, [Link].

Sources

Safe Handling and Mechanistic Toxicology of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline in Drug Development

Executive Summary

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is a highly functionalized secondary amine utilized as a critical building block in advanced drug discovery and agrochemical development. Combining the electron-deficient 3,4-difluorophenyl ring with a reactive thiazol-5-ylmethyl pharmacophore, this compound presents unique synthetic opportunities alongside distinct toxicological hazards. This whitepaper provides a comprehensive, causality-driven guide to the mechanistic toxicology, risk assessment, and self-validating handling protocols required for the safe manipulation of this intermediate.

Chemical Profile & Mechanistic Toxicology

To establish a robust safety protocol, researchers must understand the causality behind the chemical hazards. The toxicity profile of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is a composite of its two primary structural moieties:

The 3,4-Difluoroaniline Moiety

Anilines and their fluorinated derivatives are well-documented systemic toxicants. According to the NIH PubChem database, 3,4-difluoroaniline is classified under Acute Toxicity Category 4 (Oral/Inhalation) and is a Category 2 Skin/Eye irritant[1]. The primary toxicological concern with aniline derivatives is their potential to induce methemoglobinemia .

-

Mechanism: Upon systemic absorption, the secondary amine undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxylamine metabolite enters the bloodstream, where it oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state. This structural change drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia[2].

-

Fluorine Effect: While the electronegative fluorine atoms at the 3- and 4-positions withdraw electron density from the aromatic ring—partially stabilizing it against electrophilic attack—they do not sterically hinder the amine nitrogen, leaving the N-oxidation pathway fully accessible.

The Thiazol-5-ylmethyl Moiety

The thiazol-5-ylmethyl group is a privileged scaffold found in commercialized molecules such as the antiviral ritonavir and the neonicotinoid thiamethoxam[3].

-

Mechanism: Toxicological evaluations of thiazole-containing compounds indicate that they can undergo specific hepatic metabolism. For instance, thiamethoxam studies have identified metabolites that generate mild hepatic toxicity and inhibit inducible nitric oxide synthase, leading to cellular attrition in specific mammalian models[4]. Furthermore, the methylene bridge between the amine and the thiazole ring is susceptible to oxidative cleavage under extreme conditions, potentially releasing reactive thiazole-carboxaldehyde derivatives.

Figure 1: Postulated hepatic CYP450-mediated N-oxidation pathway leading to methemoglobinemia.

Quantitative Hazard Data

Based on the harmonized safety data for the primary constituent moieties (specifically 3,4-difluoroaniline), the following quantitative hazard profile must be assumed for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline[5].

| Hazard Class | GHS Category | Hazard Statement (H-Code) | Causality / Implication |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Rapid gastrointestinal absorption leading to systemic N-oxidation. |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Aerosolized particulates or vapors rapidly cross the alveolar membrane. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Lipophilic nature allows dermal penetration; potential sensitizer. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact causes localized protein denaturation in the cornea. |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Vapor inhalation triggers localized inflammatory response in the respiratory tract. |

Note: The compound is a combustible liquid/solid depending on its exact crystalline form. It must be kept away from strong oxidizing agents[5].

Risk Assessment & Exposure Control

To mitigate the risks outlined above, a strict hierarchy of controls must be implemented. The workflow below illustrates a self-validating approach to exposure control, ensuring that engineering controls are verified before any chemical manipulation begins.

Figure 2: Self-validating exposure control workflow for handling toxic aniline derivatives.

Experimental Protocol: Safe Handling & Reaction Setup

The following protocol details the setup for an N-acylation or cross-coupling reaction using 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline. This protocol is designed as a self-validating system : each step contains a verification mechanism to ensure safety and chemical integrity before proceeding to the next.

Phase 1: System Preparation and Validation

-

Ventilation Check: Ensure the chemical fume hood monitor reads a face velocity of at least 100 fpm. Causality: Prevents inhalation of toxic vapors (H332)[2].

-

Glassware Assembly: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Seal with a high-quality rubber septum.

-

Atmosphere Validation: Connect the flask to a Schlenk line. Perform three vacuum/argon backfill cycles. Validation: Observe the mineral oil bubbler; a steady, slow bubbling indicates positive argon pressure, confirming an oxygen-free environment. Causality: Prevents premature oxidation of the secondary amine.

Phase 2: Reagent Charging (Closed-System)

-

Substrate Addition: Weigh 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (e.g., 1.0 mmol) in a secondary containment weighing boat. Transfer rapidly to the Schlenk flask against a positive counter-flow of argon.

-

Solvent Transfer: Using a gas-tight syringe, transfer anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) into the flask through the septum.

-

Base Addition: Add the required stoichiometric equivalent of an organic base (e.g., N,N-Diisopropylethylamine) via syringe.

Phase 3: Electrophile Addition and In-Process Validation

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Mitigates the exothermic nature of the reaction, preventing thermal degradation of the thiazole ring.

-

Dropwise Addition: Add the electrophile (e.g., an acyl chloride) dropwise over 10 minutes via a syringe pump.

-

In-Process Validation (Critical Step): After 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. Validation: Do not proceed to aqueous workup until LC-MS confirms the complete consumption of the 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline starting material. Causality: Ensures that highly toxic, unreacted aniline is not transferred into the aqueous waste stream during the quench phase, minimizing downstream exposure risks.

Phase 4: Quenching and Decontamination

-

Quenching: Once validated, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction mixture at 0 °C to neutralize excess acid and quench unreacted electrophiles.

-

Decontamination: Wash all syringes, spatulas, and glassware that came into direct contact with the neat aniline derivative with a 10% bleach (sodium hypochlorite) solution before standard washing. Causality: Bleach oxidatively degrades residual anilines into less volatile, polymeric, or highly oxidized non-toxic species.

Emergency Response

In the event of an accidental exposure to 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline, immediate action is required due to the rapid onset of aniline toxicity[6]:

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents to wash the skin, as this increases systemic absorption.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Monitor for cyanosis (bluish discoloration of lips/nail beds), which is a clinical indicator of methemoglobinemia.

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek emergency medical attention immediately.

References

-

3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem - NIH, nih.gov,[Link]

-

Pesticide Residues in Food 2010: Toxicological Evaluations - World Health Organization (WHO), who.int,[Link]

-

Case study: weight of evidence evaluation of the human health relevance of thiamethoxam-related mouse liver tumors - PubMed, nih.gov,[Link]

Sources

- 1. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. apps.who.int [apps.who.int]

- 4. Case study: weight of evidence evaluation of the human health relevance of thiamethoxam-related mouse liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Executive Summary: The Thiazole Scaffold in Modern Oncology

Rational Design and Evaluation of Novel Thiazole Derivatives in Oncology: A Technical Guide

Targeted cancer therapy has shifted the paradigm of oncology from broad-spectrum cytotoxicity to precise molecular intervention[1]. Among the myriad of heterocyclic pharmacophores, the 1,3-thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—has emerged as a privileged scaffold in rational drug design[2]. Clinically approved agents such as Dasatinib and Ixazomib validate the translational potential of thiazole derivatives in treating aggressive malignancies[2].

As a Senior Application Scientist, I have observed that the unique electronic distribution of the thiazole ring allows it to act simultaneously as a hydrogen bond acceptor (via nitrogen) and a lipophilic interaction site (via sulfur). This dual nature makes the thiazole core exceptionally suited for docking into the ATP-binding pockets of overactive kinases, forming the foundation of highly selective anticancer therapeutics[3].

Mechanistic Rationale: Target Engagement and Kinase Inhibition

The causality behind selecting thiazole for anticancer drug development lies in its structural mimicry of purine rings. In the context of protein kinase inhibition, the thiazole nitrogen frequently forms a critical hydrogen bond with the hinge region of the kinase domain, while the sulfur atom engages in favorable van der Waals interactions with hydrophobic residues[3].

Recent structure-activity relationship (SAR) studies demonstrate that functionalizing the thiazole core at the 2-, 4-, and 5-positions allows for the fine-tuning of pharmacokinetic properties and target selectivity[4]. For instance, rationally designed thiazole derivatives have shown profound efficacy in inhibiting the PI3K/AKT/mTOR signaling axis, a pathway notoriously hyperactivated in various tumor profiles[3].

Thiazole-mediated inhibition of the PI3K/AKT/mTOR signaling pathway in cancer cells.

Rational Drug Design & Synthesis Workflow

To synthesize these derivatives, we employ the Hantzsch thiazole synthesis. First described in 1887, this condensation reaction remains the gold standard due to its high regioselectivity, excellent yields, and tolerance for diverse functional groups[5]. The reaction proceeds via the cyclization of an α-haloketone with a thioamide[5].

Causality in Protocol Design: We prefer the Hantzsch method over alternative cyclizations because the stepwise mechanism (S-alkylation followed by intramolecular nucleophilic attack) allows for the isolation of the hydroxythiazoline intermediate if necessary. This provides a critical checkpoint for quality control before final dehydration[5].

Stepwise mechanism of the Hantzsch thiazole synthesis.

Protocol 1: General Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

Self-Validating System: The use of Thin Layer Chromatography (TLC) monitoring ensures the complete consumption of the α-haloketone, preventing downstream purification bottlenecks.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the selected thioamide in 15 mL of absolute ethanol.

-

Addition: Slowly add 1.0 equivalent of the corresponding α-haloketone (e.g., phenacyl bromide) to the solution under continuous magnetic stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours. Monitor the reaction progress via TLC using a hexane:ethyl acetate (7:3) mobile phase.

-

Neutralization & Precipitation: Once the starting materials are consumed, cool the mixture to room temperature. Pour the contents into a beaker containing 20 mL of 5% Na₂CO₃ solution. This neutralizes the hydrobromide salt of the product, inducing precipitation of the free thiazole base[5].

-

Collection: Isolate the solid product via vacuum filtration using a Büchner funnel, wash with cold distilled water, and recrystallize from ethanol to achieve >95% purity.

In Vitro Evaluation & Structure-Activity Relationship (SAR)

Once synthesized, the derivatives must undergo rigorous in vitro screening. The MTT assay is our preferred initial screening tool because it directly measures mitochondrial reductase activity, providing a reliable, quantifiable proxy for cell viability and proliferation.

Protocol 2: MTT Cytotoxicity Assay for Thiazole Derivatives

-

Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5×103 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of the synthesized thiazole derivatives (e.g., 0.1, 1, 10, 50, 100 μM) in DMSO. Ensure the final DMSO concentration in the wells is <0.1% to prevent solvent-induced toxicity. Treat the cells and incubate for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Reading: Carefully aspirate the medium and add 150 μL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation: Efficacy of Recent Thiazole Derivatives

The structural versatility of the thiazole ring has led to the discovery of highly potent derivatives. The table below summarizes recent quantitative data comparing novel thiazole derivatives against various cancer cell lines.

| Compound Class / Specific Derivative | Target / Mechanism | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 18 (Thiazole-based PI3K/AKT/mTOR inhibitor) | PI3K/AKT/mTOR pathway | A549, MCF-7, HCT-116 | 0.50 – 4.75 μM | [3] |

| Imidazo[2,1-b]thiazole derivatives (Compounds 11 & 12) | Cell cycle arrest (G2/M) | A549 (Lung Carcinoma) | 0.92 & 0.78 μM | [4] |

| Compound 3 (Triazole-thioacetamido-thiazole) | MMP-1, MMP-8, MMP-9 inhibition | MCF-7 (Breast Adenocarcinoma) | 20.6 μg/mL | [6] |

| Thiazole scaffold 8c (Hydrazono-ethyl thiazole) | Apoptosis via Bcl-2 family | HCT-116 (Colorectal Cancer) | 3.16 μM | [7] |

Analysis: As shown above, functionalizing the thiazole core with imidazo-fusions or hydrazono-linkages significantly enhances cytotoxic potency, often pushing IC₅₀ values into the sub-micromolar range[4],[7]. Furthermore, specific modifications, such as the incorporation of triazole-thioacetamido groups, confer selectivity by targeting matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis[6].

Conclusion

The rational design of thiazole derivatives represents a highly modular and effective approach in modern oncology. By leveraging robust synthetic methodologies like the Hantzsch synthesis and applying rigorous in vitro validation, researchers can systematically optimize the pharmacodynamic profiles of these compounds. The inherent ability of the thiazole ring to engage multiple kinase targets ensures its continued prominence in the pipeline of next-generation cancer therapeutics.

References

- Recent review on 1,3-thiazole derivatives as therapeutic targeted for anticancer activity. SciSpace.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed (NIH).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv

- Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen.

- Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. PubMed (NIH).

- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Diva-Portal.

Sources

- 1. Recent review on 1,3-thiazole derivatives as therapeutic targeted for anticancer activity (2023) | Subhajit Mishra [scispace.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

The Strategic Incorporation of the Difluoroaniline Moiety in Rational Drug Design: A Technical Whitepaper

Executive Summary

In the transition from high-throughput screening hits to optimized clinical leads, the precise tuning of a molecule’s physicochemical properties is paramount. Fluorine scanning has long been the "magic wand" of medicinal chemistry, but the strategic use of the difluoroaniline moiety (specifically the 2,4-, 2,6-, and 3,4-difluoro isomers) has emerged as a privileged structural intervention. This whitepaper explores the causality behind why difluoroaniline is heavily favored in modern drug design—particularly in the development of highly selective kinase inhibitors and anti-inflammatory agents—and provides validated experimental workflows for its application.

Physicochemical Causality & Target Binding Mechanics

The decision to substitute a standard aniline or phenyl ring with a difluoroaniline moiety is driven by three core physicochemical effects:

Electronic Modulation and Hydrogen Bonding

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). In a difluoroaniline system, this pulls electron density away from the nitrogen atom, significantly lowering the pKa of the conjugate acid. A less basic, more acidic N-H group acts as a superior hydrogen bond donor. In the context of kinase inhibitors, this highly polarized N-H bond is critical for anchoring the molecule to the backbone carbonyls of the kinase hinge region, thereby enhancing binding affinity[1].

Lipophilicity and Desolvation

The strategic placement of two fluorine atoms (e.g., in 3,4-difluoroaniline) increases the overall lipophilicity (LogP/LogD) of the scaffold. This increased lipophilicity drives down the desolvation penalty when the drug moves from an aqueous environment into the hydrophobic ATP-binding pocket of a kinase, improving the overall free energy of binding[1].

Metabolic Stability

A primary cause of drug attrition is rapid in vivo clearance via cytochrome P450-mediated aromatic hydroxylation. By placing fluorine atoms at the ortho or para positions of the aniline ring, medicinal chemists effectively block these primary sites of oxidative metabolism, drastically improving the pharmacokinetic half-life of the drug[1].

Fig 1: Causal logic of difluoro substitution in rational drug design.

Application in Kinase Inhibitor Scaffolds

Difluoroanilines are heavily utilized in the design of both reversible and covalent kinase inhibitors (CKIs)[2]. The 3,4-difluoroaniline motif has emerged as a critical synthon in developing inhibitors for kinases implicated in oncogenesis and inflammation, such as Bruton's tyrosine kinase (BTK) and Aurora kinases[1].

In chemoproteomics profiling, substituting standard alkyl or simple aryl moieties with difluoroaniline ureas has been shown to modulate kinome selectivity. For example, this modification is crucial in targeting specific pathways like glycogen synthase kinase 3 (GSK3) while avoiding off-target interactions with CDKs, thereby minimizing systemic toxicity[3]. Beyond kinases, difluoroaniline pharmacophores are incorporated into hydroxybenzoquinone derivatives to improve pharmacokinetic properties for melanoma treatments[4], and serve as foundational building blocks in synthesizing fluoroquinolone-like structures[5].

Fig 2: p38 MAPK signaling pathway and targeted inhibition locus.

Quantitative Data Presentation

To illustrate the physicochemical shifts caused by difluoro substitution, the following table summarizes the comparative properties of aniline derivatives. Notice the inverse relationship between the number of fluorine atoms and the pKa of the amine, which directly correlates with enhanced hinge-binding capacity.

| Compound Scaffold | Calculated pKa (Amine) | Estimated LogP | Metabolic Liability (CYP450) | Representative Kinase IC50 Shift |

| Aniline | 4.60 | 0.90 | High (ortho/para oxidation) | Baseline (1x) |

| 4-Fluoroaniline | 4.65 | 1.15 | Moderate (ortho oxidation) | ~5x Improvement |

| 3,4-Difluoroaniline | 2.95 | 1.50 | Low (blocked positions) | ~25x Improvement |

| 2,4-Difluoroaniline | 3.10 | 1.45 | Low (blocked positions) | ~30x Improvement |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that experimental protocols are not just lists of instructions, but self-validating systems built on chemical causality.

Protocol A: Synthesis of a Difluoroaniline-based Intermediate via Buchwald-Hartwig Amination

This protocol describes the coupling of 3,4-difluoroaniline to a halogenated heterocyclic core.

-

Reagent Charging: In a dried Schlenk flask, combine the aryl halide (1.0 eq), 3,4-difluoroaniline (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq).

-

Causality: XPhos is specifically selected over standard phosphines because its bulky, electron-rich biaryl structure accelerates the reductive elimination step, which is otherwise rate-limiting when coupling electron-deficient amines like difluoroaniline.

-

-

Degassing: Evacuate and backfill the flask with Argon three times.

-

Self-Validation: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would prematurely stall the reaction.

-

-

Heating: Add anhydrous toluene and heat the mixture to 100°C for 12 hours.

-

Causality: Elevated temperatures provide the necessary activation energy for the oxidative addition of the aryl halide to the Pd(0) complex.

-

-

Workup & Purification: Filter the mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography.

-

Self-Validation: Confirm product identity and purity (>95%) using 19F-NMR and LC-MS before proceeding to biological assays. This ensures that any observed biological activity is not an artifact of unreacted starting materials or palladium impurities.

-

Protocol B: Self-Validating ADP-Glo Kinase Assay for IC50 Determination

This protocol measures the inhibitory potency of the newly synthesized difluoroaniline compound[1].

-

Reagent Preparation: Prepare the target kinase, substrate, and difluoroaniline-based inhibitor in an assay buffer containing Mg2+.

-

Causality: Mg2+ is an essential cofactor required to coordinate the ATP molecule within the kinase pocket.

-

-

Pre-incubation: Incubate the kinase with the inhibitor for 60 minutes at room temperature before adding ATP.

-

Causality: This allows the system to reach thermodynamic equilibrium, which is critical for accurately measuring the potency of slow-binding difluoroaniline inhibitors.

-

-

Reaction Initiation: Add ATP and substrate to initiate the reaction.

-

Self-Validation: Always run a "No-Enzyme Control" (NEC) well alongside the samples. This validates that any detected ADP is strictly due to kinase activity and not spontaneous ATP hydrolysis in the buffer.

-

-

ATP Depletion: Add ADP-Glo Reagent and incubate for 40 minutes.

-

Causality: This reagent terminates the kinase reaction and depletes all remaining unreacted ATP. This ensures the subsequent luminescence signal is exclusively generated from the ADP produced, eliminating false positives[1].

-

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence on a plate reader. Calculate IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration[1].

Fig 3: Self-validating ADP-Glo kinase assay workflow for IC50 determination.

References

- The Pivotal Role of 3,4-Difluoroaniline in the Advancement of Kinase Inhibitors - Benchchem -

- Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov)

- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC (NIH) -

- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - Taylor & Francis -

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

Methodological & Application

Application Note: Synthesis and Purification of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

Introduction & Pharmacological Relevance

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS: 1341088-16-1) is a highly valued chemical building block in modern medicinal chemistry. The structural marriage of a fluorinated aniline and a thiazole heterocycle makes it an ideal precursor for synthesizing potent targeted therapeutics, most notably mammalian farnesyltransferase inhibitors (FTIs) and various kinase inhibitors [1].

From a structural design perspective, the thiazole ring acts as a privileged scaffold offering metabolic stability and critical hydrogen-bonding capabilities within enzymatic active sites. Simultaneously, the 3,4-difluoro substitution on the aniline modulates the pKa of the resulting secondary amine and enhances lipophilicity, driving favorable hydrophobic interactions and improving cellular permeability .

Retrosynthetic Analysis & Mechanistic Rationale

To construct the secondary amine linkage between the aniline and thiazole moieties, two primary routes are typically considered: direct alkylation and reductive amination.

-

The Pitfall of Direct Alkylation: Reacting 3,4-difluoroaniline with 5-(chloromethyl)thiazole is highly prone to over-alkylation, yielding difficult-to-separate tertiary amine byproducts.

-

The Reductive Amination Advantage: The condensation of 3,4-difluoroaniline with thiazole-5-carbaldehyde selectively forms an imine (Schiff base) intermediate. Subsequent in situ reduction yields the desired secondary amine exclusively.

-

Reagent Selection: is the reducing agent of choice. STAB is a mild, selective hydride donor that efficiently reduces imines without reducing the parent aldehyde. It offers superior yields, requires less stringent anhydrous conditions, and generates significantly less toxic byproducts compared to sodium cyanoborohydride (NaBH

3CN) [2]. -

Acid Catalysis: The addition of a stoichiometric equivalent of acetic acid (AcOH) accelerates the initial condensation. This is a critical mechanistic requirement here; the electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the aniline, necessitating carbonyl activation via protonation.

Experimental Design & Workflow

Workflow of the reductive amination yielding 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3,4-Difluoroaniline | 129.11 | 1.0 | 1.29 g | Nucleophile |

| Thiazole-5-carbaldehyde | 113.14 | 1.05 | 1.19 g | Electrophile |

| STAB | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g | Catalyst / Activator |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40 mL | Solvent |

Detailed Protocol: Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Imine Formation

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.29 g, 10 mmol) and thiazole-5-carbaldehyde (1.19 g, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

-

Add glacial acetic acid (0.60 g, 10 mmol) dropwise to the stirring solution.

-

Causality: Acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity to compensate for the poor nucleophilicity of the fluorinated aniline.

-

Validation Checkpoint: Stir the mixture at room temperature for 45 minutes. Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The disappearance of the aniline spot and the appearance of a new, less polar, UV-active spot confirms complete Schiff base formation.

Step 2: Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add sodium triacetoxyborohydride (STAB, 3.18 g, 15 mmol) portion-wise over 10 minutes. 7. Causality: Portion-wise addition prevents rapid temperature spikes and controls the mild effervescence (hydrogen gas evolution) that occurs as STAB reacts with residual moisture or acid. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. 9. Validation Checkpoint: Monitor via LC-MS or TLC. The reaction is complete when the imine intermediate is fully consumed, yielding a single, more polar product spot corresponding to the secondary amine.

Purification Strategy

Step-by-step purification workflow utilizing acid-base quenching and silica chromatography.

Step 3: Acid-Base Workup

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO

3, 30 mL) at 0 °C. Causality: This neutralizes the acetic acid and hydrolyzes any unreacted STAB. Stir vigorously until all gas evolution ceases. -

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc, 3 × 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na

2SO4). -

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product as a viscous yellow oil.

Step 4: Silica Gel Flash Chromatography

-

Load the crude oil onto a silica gel column (230–400 mesh).

-

Elute using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and increasing to 6:4). Causality: The secondary amine is moderately polar. Gradient elution ensures baseline separation from trace over-alkylated byproducts (which elute earlier due to lack of hydrogen bonding) and unreacted starting materials.

-

Pool the fractions containing the pure product and concentrate in vacuo to yield the target compound.

Analytical Characterization & Yield

Expected Yield: 75–85% (1.70 – 1.92 g) of a pale yellow solid/oil.

Table 2: Expected Analytical Data

| Technique | Expected Signals / Values |

| LC-MS (ESI+) |

m/z

[M+H]^+^ calculated for C |

| ^1^H NMR (400 MHz, CDCl |

δ

8.75 (s, 1H, thiazole-H2), 7.72 (s, 1H, thiazole-H4), 6.95 (q, 1H, Ar-H), 6.45 (m, 1H, Ar-H), 6.32 (m, 1H, Ar-H), 4.45 (s, 2H, -CH |

| ^19^F NMR (376 MHz, CDCl | δ -135.2 (m, 1F), -148.5 (m, 1F) |

Troubleshooting & Optimization

Table 3: Common Issues, Causes, and Solutions

| Observation | Potential Cause | Solution |

| Incomplete Imine Formation | Low nucleophilicity of 3,4-difluoroaniline. | Increase AcOH to 1.5 eq or add 4Å molecular sieves to the reaction flask to drive water removal. |

| Over-alkylation (Tertiary Amine) | Excess aldehyde or prolonged reaction time. | Strictly control stoichiometry (1.05 eq aldehyde max). Do not leave the reduction step stirring overnight unnecessarily. |

| Emulsion during Workup | Incomplete quenching of boron salts. | Stir the quenched mixture with Rochelle's salt (potassium sodium tartrate) or 1N NaOH for 30 mins prior to extraction to break boron complexes. |

References

-

Katt, W. P., et al. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry, 2010. URL: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

Comprehensive Characterization Protocol for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline: A Key Pharmaceutical Intermediate

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive suite of protocols for the definitive characterization of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. As a structural motif present in various kinase inhibitors and other therapeutic candidates, its unambiguous identification and purity assessment are critical for advancing drug discovery programs.[1][2] This document outlines detailed methodologies using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, quality control analysts, and process chemists, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust, reliable, and reproducible results.

Introduction and Significance

The convergence of a substituted aniline core with a thiazole moiety is a well-established strategy in the design of biologically active agents.[2][3] 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline serves as a crucial building block for such compounds. The difluoro substitution on the aniline ring can enhance metabolic stability and binding affinity, while the thiazole ring provides a key interaction point with biological targets.[3] Given its role as a pharmaceutical intermediate, a rigorous and multi-faceted analytical characterization is not merely a procedural formality but a foundational requirement for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5] This protocol establishes a self-validating system for its complete structural elucidation and purity profiling.

Compound Profile and Safety Precautions

A thorough understanding of the compound's physical properties and handling requirements is paramount before any analytical work commences.

Physicochemical Data

| Property | Value |

| IUPAC Name | 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline |

| Molecular Formula | C₁₀H₈F₂N₂S |

| Molecular Weight | 226.25 g/mol |

| Appearance | Expected to be an off-white to pale-yellow solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, its hazard profile can be inferred from its precursors, particularly 3,4-difluoroaniline.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. All handling should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Integrated Characterization Workflow